5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with acetic acid. The reaction conditions often include heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .
Properties
CAS No. |
1269292-29-6 |
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Molecular Formula |
C11H8ClN3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
5-chloro-1-(4-methylphenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8ClN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3 |
InChI Key |
UYUPRFIUYLXISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl |
Origin of Product |
United States |
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